2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde
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Overview
Description
2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde is an organic compound with the molecular formula C14H12O4 It is characterized by the presence of two methoxy groups and two aldehyde groups attached to a naphthalene ring
Preparation Methods
The synthesis of 2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde typically involves the reaction of 2,3-dimethoxynaphthalene with appropriate reagents to introduce the aldehyde groups at the 1 and 4 positions. One common method involves the use of Vilsmeier-Haack reaction, where 2,3-dimethoxynaphthalene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired dicarbaldehyde . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups would yield 2,3-dimethoxynaphthalene-1,4-dicarboxylic acid, while reduction would yield 2,3-dimethoxynaphthalene-1,4-dimethanol.
Scientific Research Applications
2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and methoxy groups.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde involves its interaction with molecular targets through its aldehyde and methoxy functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or as a precursor in chemical synthesis .
Comparison with Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde can be compared with other similar compounds, such as:
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde: This compound has hydroxyl groups instead of methoxy groups, which can significantly alter its reactivity and applications.
1,4-Dimethoxynaphthalene-2,3-dicarbaldehyde:
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
2,3-dimethoxynaphthalene-1,4-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-13-11(7-15)9-5-3-4-6-10(9)12(8-16)14(13)18-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDNDIAEIOGORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C(=C1OC)C=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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